molecular formula C7H8N2O B1528202 6-Amino-2-methylnicotinaldehyde CAS No. 1211516-02-7

6-Amino-2-methylnicotinaldehyde

Cat. No.: B1528202
CAS No.: 1211516-02-7
M. Wt: 136.15 g/mol
InChI Key: GDPMCZAVFWJCHU-UHFFFAOYSA-N
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Description

6-Amino-2-methylnicotinaldehyde is a chemical compound with the molecular formula C_7H_8N_2O It is a derivative of nicotinaldehyde, featuring an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-2-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with chloroacetaldehyde followed by reduction. The reaction conditions typically require a strong base, such as sodium hydroxide, and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methylnicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Forms 6-amino-2-methylnicotinic acid.

  • Reduction: Produces 6-amino-2-methylpyridine.

  • Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-methylnicotinaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-2-methylnicotinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Aminopyridine

  • 3-Methylpyridine

  • Nicotinic acid

  • 2-Methylpyridine

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Properties

IUPAC Name

6-amino-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMCZAVFWJCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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